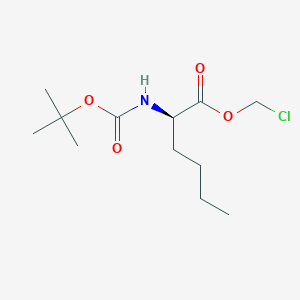

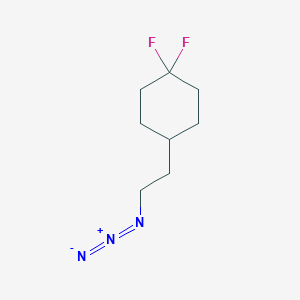

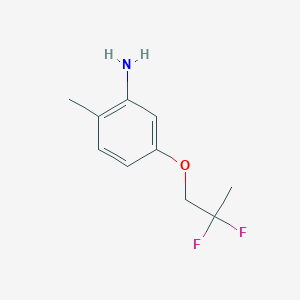

![molecular formula C14H20N2 B1415978 Butyl[(1-methyl-1H-indol-5-yl)methyl]amine CAS No. 2169194-85-6](/img/structure/B1415978.png)

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules . The indole structure is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic chemistry over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Physical And Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors .

Applications De Recherche Scientifique

1. Selective 5-HT(1A) Agonist Potential

A study by Heinrich et al. (2004) explored a series of compounds, including 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, to identify potent and highly selective 5-HT(1A) agonists. These compounds, structurally similar to Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, were investigated for their potential use in mood disorder studies. Key structural elements led to compounds with high receptor specificity and affinity, with some compounds demonstrating significant 5-HT(1A) receptor agonism and selectivity. This suggests potential applications in neuropsychiatric research, especially in mood disorders (Heinrich et al., 2004).

2. Cholinesterase and Monoamine Oxidase Dual Inhibition

Bautista-Aguilera et al. (2014) synthesized and evaluated new indole derivatives, including N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as dual inhibitors of cholinesterase and monoamine oxidase. These findings indicate potential therapeutic applications, particularly in neurological disorders like Alzheimer's disease (Bautista-Aguilera et al., 2014).

3. Catalytic Asymmetric Amination

Uozumi et al. (2004) conducted research on catalytic asymmetric amination using dibenzylamines and cycloalkenyl carbonates in water, with a focus on achieving high enantiomeric selectivity. This study, while not directly involving Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, showcases the broader chemical utility of similar indole-based compounds in organic synthesis and pharmaceutical development (Uozumi et al., 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-methylindol-5-yl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-3-4-8-15-11-12-5-6-14-13(10-12)7-9-16(14)2/h5-7,9-10,15H,3-4,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGPJZDWCKWXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)

![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)

![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)

![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)

![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)